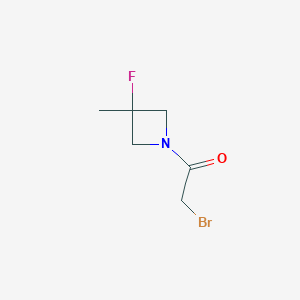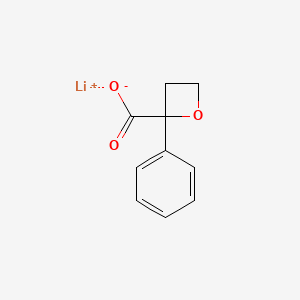
ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as EFPC and is synthesized using a specific method that involves several steps. EFPC has been found to exhibit unique biochemical and physiological effects, making it an attractive candidate for further research. In
Mechanism Of Action
The exact mechanism of action of EFPC is not fully understood, but it is believed to work by inhibiting the growth and proliferation of microorganisms. It is thought to interfere with the synthesis of essential molecules such as proteins and nucleic acids, leading to cell death.
Biochemical and Physiological Effects:
EFPC has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. EFPC has also been found to have insecticidal properties, with studies showing its effectiveness against mosquito larvae. However, further research is needed to fully understand the biochemical and physiological effects of EFPC.
Advantages And Limitations For Lab Experiments
EFPC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. EFPC also exhibits unique properties that make it an attractive candidate for further study. However, there are also limitations to its use. EFPC is a toxic compound and must be handled with care. It is also relatively unstable and can decompose over time, making it difficult to store for long periods.
Future Directions
There are several future directions for research on EFPC. One area of interest is its potential use as a drug or pesticide. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo. EFPC may also have applications in materials science and coordination chemistry, and further research is needed to explore these areas. Finally, studies on the synthesis of EFPC and its derivatives may lead to the development of new and improved methods for the production of similar compounds.
Synthesis Methods
EFPC is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with trifluoroethyl alcohol in the presence of a dehydrating agent such as thionyl chloride. This reaction produces 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The resulting product is EFPC, which is purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
EFPC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antifungal, antibacterial, and insecticidal properties, making it a promising candidate for the development of new drugs and pesticides. EFPC has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
properties
IUPAC Name |
ethyl 4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-2-16-7(15)6-5(9)3-14(13-6)4-8(10,11)12/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDBDIMXDRQBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2446450.png)

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2446452.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2446455.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)


![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)

![2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B2446469.png)